molecular formula C20H14O4 B15212458 5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione

5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione

Cat. No.: B15212458
M. Wt: 318.3 g/mol
InChI Key: NBMOGGOPTOETOX-UHFFFAOYSA-N
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Description

5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione is an organic compound characterized by its unique bifuran structure with diphenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bifuran derivatives and diphenyl ketones, which undergo cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bifuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted bifuran compounds with various functional groups.

Scientific Research Applications

5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its derivatives may inhibit enzyme activity or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole: This compound shares a similar bifuran structure but with different functional groups.

    3,5-Diphenyl-1H-pyrazole: Another compound with a diphenyl group, but with a pyrazole ring instead of a bifuran ring.

Uniqueness

5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione is unique due to its specific bifuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-oxo-5-phenyl-3H-furan-3-yl)-5-phenyl-3H-furan-2-one

InChI

InChI=1S/C20H14O4/c21-19-15(11-17(23-19)13-7-3-1-4-8-13)16-12-18(24-20(16)22)14-9-5-2-6-10-14/h1-12,15-16H

InChI Key

NBMOGGOPTOETOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=O)O2)C3C=C(OC3=O)C4=CC=CC=C4

Origin of Product

United States

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